1,3,6-trimethyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide 1,3,6-trimethyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9684882
InChI: InChI=1S/C15H18N6OS/c1-7(2)14-18-19-15(23-14)17-13(22)10-6-8(3)16-12-11(10)9(4)20-21(12)5/h6-7H,1-5H3,(H,17,19,22)
SMILES: CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NC3=NN=C(S3)C(C)C
Molecular Formula: C15H18N6OS
Molecular Weight: 330.4 g/mol

1,3,6-trimethyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

CAS No.:

Cat. No.: VC9684882

Molecular Formula: C15H18N6OS

Molecular Weight: 330.4 g/mol

* For research use only. Not for human or veterinary use.

1,3,6-trimethyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide -

Specification

Molecular Formula C15H18N6OS
Molecular Weight 330.4 g/mol
IUPAC Name 1,3,6-trimethyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide
Standard InChI InChI=1S/C15H18N6OS/c1-7(2)14-18-19-15(23-14)17-13(22)10-6-8(3)16-12-11(10)9(4)20-21(12)5/h6-7H,1-5H3,(H,17,19,22)
Standard InChI Key PNTHBQMNRONTEP-UHFFFAOYSA-N
SMILES CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NC3=NN=C(S3)C(C)C
Canonical SMILES CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NC3=NN=C(S3)C(C)C

Introduction

Structural Characterization and Key Features

Core Heterocyclic Frameworks

The molecule comprises two fused heterocyclic systems:

  • A 1H-pyrazolo[3,4-b]pyridine core substituted with methyl groups at positions 1, 3, and 6. This tricyclic system is characterized by a six-membered pyridine ring fused to a five-membered pyrazole, providing rigidity and π-conjugation .

  • A 1,3,4-thiadiazole ring attached via an imine linkage (-N=C-S-). The thiadiazole moiety is further substituted with an isopropyl group at position 5, introducing steric bulk and hydrophobicity.

Functional Groups and Stereoelectronic Properties

  • Carboxamide Bridge: The pyrazolo[3,4-b]pyridine’s C4 position is functionalized with a carboxamide group (-CONH-), which links to the thiadiazole ring. This group enhances hydrogen-bonding potential and solubility.

  • Methyl Substitutions: Methyl groups at positions 1, 3, and 6 on the pyrazolo[3,4-b]pyridine core modulate electronic effects and steric accessibility.

  • Thiadiazole Imine: The (2E)-configured imine in the thiadiazole ring introduces planarity, favoring π-stacking interactions.

Table 1: Structural and Physicochemical Properties

PropertyValue
Molecular FormulaC15H18N6OS\text{C}_{15}\text{H}_{18}\text{N}_6\text{OS}
Molecular Weight330.4 g/mol
IUPAC Name1,3,6-Trimethyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide
Canonical SMILESCC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NC3=NN=C(S3)C(C)C
Topological Polar Surface Area121 Ų (estimated)

Synthetic Methodologies and Challenges

Retrosynthetic Analysis

The compound’s synthesis likely involves convergent strategies:

  • Pyrazolo[3,4-b]pyridine Synthesis: Literature reports the use of nano-magnetic catalysts like Fe3O4@MIL-101(Cr)N(CH2PO3)2\text{Fe}_3\text{O}_4@\text{MIL-101}(\text{Cr})-\text{N}(\text{CH}_2\text{PO}_3)_2 for constructing pyrazolo[3,4-b]pyridines via condensation of aldehydes, aminopyrazoles, and cyanoacetyl indoles under solvent-free conditions .

  • Thiadiazole Formation: 1,3,4-Thiadiazoles are typically synthesized via cyclization of thiosemicarbazides or oxidative cyclization of thioamides . The isopropyl substitution at C5 may require pre-functionalized precursors.

Proposed Synthetic Route

  • Step 1: Synthesis of 4-carboxy-1,3,6-trimethylpyrazolo[3,4-b]pyridine via a three-component reaction using aldehydes, 5-(1H-indol-3-yl)-2H-pyrazol-3-ylamine, and 3-(cyanoacetyl)indole catalyzed by Fe3O4@MIL-101(Cr)N(CH2PO3)2\text{Fe}_3\text{O}_4@\text{MIL-101}(\text{Cr})-\text{N}(\text{CH}_2\text{PO}_3)_2 at 100°C .

  • Step 2: Conversion of the carboxylic acid to a carboxamide via activation with EDC/HOBt and coupling with 5-isopropyl-1,3,4-thiadiazol-2-amine.

  • Step 3: Purification via column chromatography and characterization by 1H NMR^1\text{H NMR}, 13C NMR^{13}\text{C NMR}, and HRMS.

Table 2: Optimized Reaction Conditions for Pyrazolo[3,4-b]Pyridine Synthesis

ParameterOptimal Value
Catalyst20 mg Fe3O4@MIL-101(Cr)N(CH2PO3)2\text{Fe}_3\text{O}_4@\text{MIL-101}(\text{Cr})-\text{N}(\text{CH}_2\text{PO}_3)_2
Temperature100°C
SolventSolvent-free
Reaction Time2–3 hours
Yield85–92%

Research Gaps and Future Directions

  • Synthetic Optimization: Current protocols lack specificity for introducing the thiadiazole imine. Studies should explore photochemical or metal-catalyzed cyclizations .

  • Pharmacological Profiling: No in vitro or in vivo data exist for this compound. Priority targets include cancer cell lines (e.g., HeLa, MCF-7) and antimicrobial assays .

  • Computational Modeling: Density functional theory (DFT) studies could predict reactivity and binding modes with biological targets.

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